molecular formula C15H18F3N5O B12262129 N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine

N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine

Cat. No.: B12262129
M. Wt: 341.33 g/mol
InChI Key: KFHZJFXYIXIMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and unique structural features.

Properties

Molecular Formula

C15H18F3N5O

Molecular Weight

341.33 g/mol

IUPAC Name

N-methyl-N-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C15H18F3N5O/c1-22(12-4-2-3-7-19-12)11-5-8-23(9-6-11)10-13-20-21-14(24-13)15(16,17)18/h2-4,7,11H,5-6,8-10H2,1H3

InChI Key

KFHZJFXYIXIMSL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=NN=C(O2)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a trifluoromethyl ketoneThe final step involves methylation of the nitrogen atom to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse analogs .

Scientific Research Applications

N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in enhancing the compound’s binding affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.

    Pexidartinib: A kinase inhibitor with a similar oxadiazole ring structure.

    Clemizole: An antihistaminic agent with a piperidine ring.

Uniqueness

N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)pyridin-2-amine is unique due to its combination of structural features, which confer distinct pharmacological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the oxadiazole ring contributes to its biological activity. This combination makes it a valuable compound for further research and development .

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